2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Description
The compound 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a structurally complex acetamide derivative featuring three key moieties:
- A 4-(ethylsulfonyl)phenyl group attached to the acetamide core, which may enhance solubility and influence receptor binding through sulfonyl electronegativity.
- A 4-methoxy-7-methylbenzo[d]thiazol-2-yl substituent, a bicyclic heteroaromatic system likely contributing to π-π stacking interactions and metabolic stability.
For instance, thiazol-2-amine intermediates (e.g., 4-(4′-nitrophenyl)thiazol-2-amine) are synthesized via cyclization reactions between ketones and thiourea , while sulfonyl-containing acetamides are often prepared through nucleophilic substitution or coupling reactions . The ethylsulfonyl group may be introduced via oxidation of thioethers or direct sulfonylation, as seen in derivatives like N-(substituted phenyl)acetamides .
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-4-34(30,31)20-11-9-18(10-12-20)15-22(29)28(16-19-7-5-6-14-26-19)25-27-23-21(32-3)13-8-17(2)24(23)33-25/h5-14H,4,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUJDVIGPCPPTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC(=C4S3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the pyridinylmethyl group under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group would yield sulfone derivatives, while substitution reactions on the aromatic rings could introduce various functional groups .
Scientific Research Applications
2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Sulfonyl Group Variations
- The target compound’s ethylsulfonyl group differs from methylsulfonyl (e.g., ) or phenylsulfonyl (e.g., ) analogues.
Heterocyclic Moieties
Pyridinylmethyl vs. Other Amine Substituents
- The N-(pyridin-2-ylmethyl) group introduces a secondary amine with a planar aromatic system, contrasting with primary amines (e.g., ) or piperidinyl substituents (e.g., ). This may improve target specificity for enzymes or receptors with hydrophobic pockets .
Biological Activity
The compound 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS Number: 941884-70-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 404.5 g/mol. The compound features several functional groups, including an ethylsulfonyl moiety, a methoxy group, and a benzo[d]thiazole structure, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 941884-70-4 |
Antimicrobial Activity
Research indicates that compounds containing thiazole and sulfonyl groups exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown efficacy against various bacterial strains. In a study assessing the antibacterial activity of related compounds, certain derivatives demonstrated up to 97% growth inhibition against MRSA and other Gram-negative bacteria such as E. coli and K. pneumoniae .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties due to the presence of the benzo[d]thiazole moiety. Inhibitory effects on cyclooxygenase (COX) enzymes have been observed in similar compounds, indicating a possible mechanism for reducing inflammation . The specific COX-II inhibitory activity of related thiazole compounds has been documented, suggesting that this compound may share similar properties.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Studies have shown that thiazole-based compounds can induce apoptosis in cancer cells. For example, a derivative demonstrated significant cytotoxicity against A549 human lung adenocarcinoma cells with an IC50 value lower than that of doxorubicin, a standard chemotherapy drug . The structure-activity relationship (SAR) analysis highlighted that modifications in the phenyl and thiazole rings significantly influenced cytotoxic activity.
Case Studies
- Anticancer Efficacy : A study focused on thiazole derivatives showed that modifications in substituents led to enhanced activity against cancer cell lines. Specifically, compounds with electron-withdrawing groups exhibited higher potency .
- Antimicrobial Evaluation : Another research evaluated various thiazole derivatives against A. baumannii, revealing moderate to high antibacterial activity, with some compounds achieving over 85% inhibition .
- Inflammation Models : In models simulating inflammatory responses, related compounds demonstrated significant reductions in markers associated with inflammation, supporting their potential therapeutic use in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step protocols, starting with precursor functionalization. For example:
- Step 1 : Sulfonylation of 4-ethylsulfonylphenyl groups using ethyl chloroacetate under basic conditions (e.g., NaH in THF) .
- Step 2 : Coupling of the benzo[d]thiazole amine with the pyridinylmethyl group via nucleophilic substitution, often requiring DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane (DCM) under ultrasonication to enhance reaction efficiency .
- Yield Optimization : Reaction temperature (0–25°C), solvent polarity, and catalyst loading (e.g., DMAP at 10 mol%) significantly affect yields. Low temperatures reduce side reactions, while ultrasonication improves mixing and kinetics .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing N-(pyridin-2-ylmethyl) from O-methoxy groups). For example, the pyridinylmethyl proton resonates as a triplet at δ 4.5–5.0 ppm due to coupling with adjacent methylene protons .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₅N₃O₃S₂: 492.1421) .
- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
- Methodology :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%) to minimize variability .
- Dose-Response Validation : Perform triplicate experiments with IC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism). Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .
- Meta-Analysis : Compare data from peer-reviewed studies (e.g., PubChem BioAssay entries) to identify trends or outliers linked to experimental design .
Q. What strategies optimize the compound’s solubility and stability in in vivo studies?
- Methodology :
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility. For example, 20% PEG-400 increases solubility from 0.1 mg/mL to 2.5 mg/mL .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the acetamide group at pH <5 is a common degradation pathway; buffered solutions (pH 7.4) mitigate this .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). The ethylsulfonyl group shows strong hydrogen bonding with Lys123 in ATP-binding pockets .
- QSAR Modeling : Apply Gaussian-based DFT calculations to correlate substituent electronegativity (e.g., methoxy vs. trifluoromethyl) with bioactivity. Hammett constants (σ) for the 4-methoxy group predict enhanced electron-donating effects .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data between 2D cell cultures and 3D tumor spheroids?
- Methodology :
- 3D Model Optimization : Use Matrigel-embedded spheroids to mimic tumor microenvironments. Note that penetration barriers in 3D models often reduce apparent cytotoxicity by 10–50% compared to 2D .
- Pharmacokinetic Profiling : Measure intracellular accumulation via LC-MS/MS. Lower drug concentrations in spheroid cores (vs. monolayers) may explain reduced efficacy .
Experimental Design Considerations
Q. What controls are essential for validating target engagement in kinase inhibition assays?
- Methodology :
- Positive/Negative Controls : Include staurosporine (pan-kinase inhibitor) and DMSO-only wells.
- Off-Target Screening : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein thermal stability shifts (ΔTm ≥2°C indicates engagement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
